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Compound of Interest

Compound Name: 1,5-Diiodopentane

Cat. No.: B146698 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1,5-diiodopentane, a valuable building block in organic synthesis. The following sections detail

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

along with the experimental protocols for data acquisition.

Spectroscopic Data Summary
The empirical formula for 1,5-diiodopentane is C₅H₁₀I₂, with a molecular weight of 323.94

g/mol .[1][2] The spectroscopic data presented below provides key insights into its molecular

structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectrum: The proton NMR spectrum of 1,5-diiodopentane is characterized by three

distinct signals corresponding to the three unique proton environments in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.19 Triplet 4H I-CH₂-CH₂-

1.88 Quintet 4H -CH₂-CH₂-CH₂-

1.51 Quintet 2H -CH₂-CH₂-CH₂-

¹³C NMR Spectrum: The carbon-13 NMR spectrum displays three signals, consistent with the

three chemically non-equivalent carbon atoms in the structure.

Chemical Shift (δ) ppm Assignment

33.5 -CH₂-CH₂-CH₂-

30.2 -CH₂-CH₂-CH₂-

7.1 CH₂-I

Infrared (IR) Spectroscopy
The IR spectrum of 1,5-diiodopentane reveals characteristic vibrational frequencies

associated with its functional groups.

Wavenumber (cm⁻¹) Vibrational Assignment

2935 C-H stretch (asymmetric)

2855 C-H stretch (symmetric)

1455 -CH₂- scissor

1240 C-I stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 1,5-diiodopentane.
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m/z Relative Intensity (%) Proposed Fragment

324 8.8 [M]⁺ (Molecular Ion)

197 100.0 [M-I]⁺

69 86.4 [C₅H₉]⁺

41 74.8 [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
Sample Preparation: A solution of 1,5-diiodopentane is prepared by dissolving approximately

20-30 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d

(CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at

a frequency of 300 MHz or higher for protons.

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled pulse sequence.
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Number of Scans: 512-2048 scans may be necessary due to the low natural abundance of

¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Reference: CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 1,5-diiodopentane, the spectrum is typically

recorded "neat" (without a solvent). A drop of the liquid is placed between two sodium chloride

(NaCl) or potassium bromide (KBr) salt plates to create a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

Background: A background spectrum of the clean salt plates is recorded prior to the sample

analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion

probe or through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) is a common method used for this type of molecule. The

sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization

and fragmentation.
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Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to

separate the ions based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detector is used to detect the ions. The resulting data is plotted

as a mass spectrum, showing the relative abundance of each ion.
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Caption: Workflow for the spectroscopic analysis of 1,5-diiodopentane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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